2,5-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
2,5-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological activity. The presence of chloro, fluoro, and benzamide groups further enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 2,5-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and fluoro groups: These groups are typically introduced via halogenation reactions using reagents such as chlorine gas or fluorinating agents.
Attachment of the benzamide group: This step involves the reaction of the intermediate compound with benzoyl chloride in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.
Chemical Reactions Analysis
2,5-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its biological activity.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,5-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can be compared with other similar compounds, such as:
2,4-dichloro-N-((Z)-2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(2-furylmethyl)amino]carbonyl}ethenyl)benzamide: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific applications.
The uniqueness of 2,5-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C18H12Cl2FN3O3S |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H12Cl2FN3O3S/c19-10-1-6-15(20)13(7-10)18(25)22-17-14-8-28(26,27)9-16(14)23-24(17)12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,25) |
InChI Key |
ZKVFHWPOEAMRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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